
Dichlorobis(1-neomenthylindenyl)-zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(1-neomenthylindenyl)-zirconium is a metallocene compound that features zirconium as the central metal atom coordinated to two 1-neomenthylindenyl ligands and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(1-neomenthylindenyl)-zirconium typically involves the reaction of zirconium tetrachloride with 1-neomenthylindenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
ZrCl4+2Li(1-neomenthylindenyl)→Zr(1-neomenthylindenyl)2Cl2+2LiCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(1-neomenthylindenyl)-zirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride ions or 1-neomenthylindenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to zirconium dioxide, while substitution reactions can yield a variety of zirconium complexes with different ligands.
Scientific Research Applications
Dichlorobis(1-neomenthylindenyl)-zirconium has several scientific research applications, including:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which Dichlorobis(1-neomenthylindenyl)-zirconium exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive site for the reactants to interact. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in polymerization reactions, the compound helps in the formation of long polymer chains by coordinating with the monomers and facilitating their linkage.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(cyclopentadienyl)zirconium: Similar structure but with cyclopentadienyl ligands instead of 1-neomenthylindenyl.
Dichlorobis(indenyl)zirconium: Features indenyl ligands instead of 1-neomenthylindenyl.
Dichlorobis(1-menthylindenyl)zirconium: Similar to Dichlorobis(1-neomenthylindenyl)-zirconium but with 1-menthylindenyl ligands.
Uniqueness
This compound is unique due to the presence of the 1-neomenthylindenyl ligands, which can impart different steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable compound for specific applications in catalysis and material science.
Properties
Molecular Formula |
C38H50Cl2Zr+2 |
|---|---|
Molecular Weight |
668.9 g/mol |
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,11,13-14,16,19H,8,10,12H2,1-3H3;2*1H;/q;;;;+4/p-2/t2*14-,16+,19+;;;/m11.../s1 |
InChI Key |
LXHHYYSQWPZHTO-IZAHSXOQSA-L |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.C[C@@H]1CC[C@H]([C@H](C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl |
Canonical SMILES |
CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



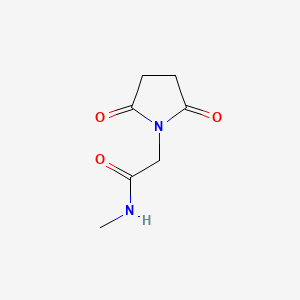
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)
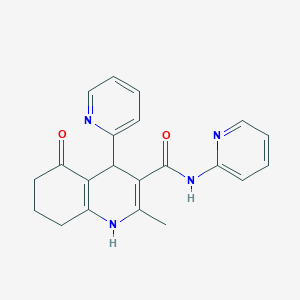

![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)

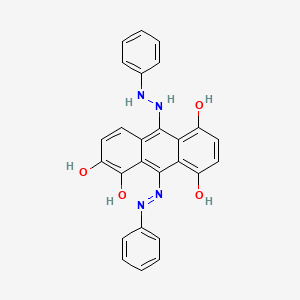
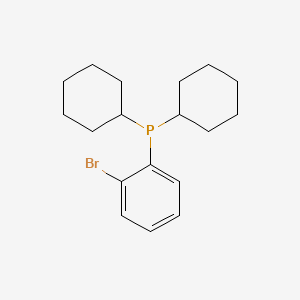
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide](/img/structure/B12052714.png)
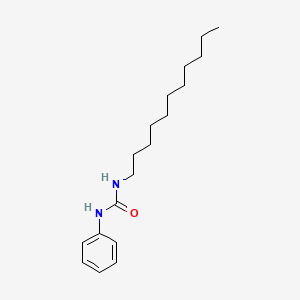

![1-[(3,4-Dimethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052737.png)
